molecular formula C17H21NO3 B017558 rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone CAS No. 1076199-68-2

rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone

Cat. No. B017558
M. Wt: 287.35 g/mol
InChI Key: AOVBZKJVAYVKSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinones, including rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone, typically involves the cyclization of amino alcohols with suitable carbonyl compounds. One method for synthesizing related oxazolidinones involves the condensation of tert-butyl amino alcohols with aldehydes or ketones in the presence of catalysts (D. Seebach, A. Fadel*, 1985). Another approach involves stereochemical inversion of precursor compounds to achieve the desired chirality and structure (Kazunori Kan et al., 1985).

Molecular Structure Analysis

Oxazolidinones, including the target compound, typically exhibit a planar oxazolidinone ring central to their structure. This planarity and the spatial arrangement of substituents around the ring are crucial for their chemical properties and reactivity. For example, the presence of tert-butyl and benzyl substituents in specific configurations can influence the molecule's overall shape and electronic properties, as seen in related compounds (Victoria J. Dungan et al., 2012).

Scientific Research Applications

Chemical Structure and Properties

The compound rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone belongs to the oxazolidinone class, known for its significance in medicinal chemistry. Oxazolidinones exhibit a range of biological activities and are often explored for their pharmaceutical potential. For instance, the central oxazolidinone ring's structure and substituent configuration, as seen in similar compounds, significantly influence their chemical properties and reactivity (Dungan, Mueller-Bunz, & Rutledge, 2012).

Synthetic Methods and Applications

Oxazolidinones are versatile in synthetic organic chemistry. They serve as intermediates in the synthesis of complex molecules, including pharmaceuticals. Techniques involving oxazolidinones have been employed to synthesize various derivatives, demonstrating the utility of this compound class in creating potentially bioactive molecules. For example, methods have been developed for the efficient synthesis of novel oxazolidinones with potential as antimicrobial agents (Devi et al., 2013). Such synthetic versatility underlines the relevance of rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone in chemical research, offering pathways to develop new drugs and materials.

Biochemical Significance

Oxazolidinone derivatives have been explored for their biochemical significance, particularly as inhibitors of specific enzymes or receptors. For example, some oxazolidinone compounds have been synthesized and shown to possess inhibitory activity against enzymes like the SARS-CoV 3CL protease, highlighting their potential in antiviral therapy (Sydnes et al., 2006). These findings suggest that rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone, due to its structural characteristics, could also be investigated for similar biochemical applications.

Advanced Applications in Medicinal Chemistry

Oxazolidinones are recognized in medicinal chemistry for their potential as antibacterial agents and other therapeutic roles. Advanced synthetic methods have been developed to craft oxazolidinone derivatives, aiming to enhance their pharmaceutical attributes. The research efforts in this direction indicate the potential of rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone to be adapted and optimized for specific medicinal applications, reflecting its significance in the field of drug discovery and development (Robins et al., 2001; Barta et al., 2000).

properties

IUPAC Name

3-tert-butyl-5-(7-ethyl-1-benzofuran-2-yl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-5-11-7-6-8-12-9-13(20-15(11)12)14-10-18(16(19)21-14)17(2,3)4/h6-9,14H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVBZKJVAYVKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542340
Record name 3-tert-Butyl-5-(7-ethyl-1-benzofuran-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone

CAS RN

1076199-68-2
Record name 3-tert-Butyl-5-(7-ethyl-1-benzofuran-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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